Diantipyrylmethane

Descripción

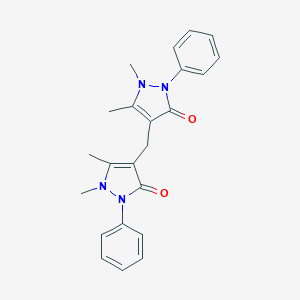

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19/h5-14H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATHNKNPUVVKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061640 | |

| Record name | 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251-85-0 | |

| Record name | Diantipyrylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diantipyrylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001251850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diantipyrylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diantipyrylmethane (CAS 1251-85-0): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diantipyrylmethane, identified by CAS number 1251-85-0, is a pyrazolone (B3327878) derivative with significant applications in analytical chemistry.[1][2] Also known as 4,4'-Methylenediantipyrine, this compound has established itself as a versatile chromogenic agent and extractant for the determination of a wide array of metal ions.[3] While its primary utility lies in spectrophotometric and gravimetric analysis, particularly for titanium and iron, it also finds mention in the broader context of proteomics research.[2][4] This technical guide provides a comprehensive overview of the chemical properties, primary uses, and detailed experimental protocols involving this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a white crystalline powder. It is stable under normal conditions but incompatible with strong oxidizing agents. The compound is sparingly soluble in water but demonstrates solubility in various organic solvents and mineral acids. Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₄N₄O₂ | |

| Molecular Weight | 388.46 g/mol | |

| Melting Point | 156 °C (decomposes) | |

| Boiling Point | 514.17 °C (estimate) | |

| Appearance | White crystalline powder | |

| Water Solubility | 0.431 g/L (experimental) | |

| Storage Temperature | +15°C to +25°C |

Core Applications in Analytical Chemistry

The primary application of this compound is as a reagent in analytical chemistry for the quantitative determination of various metal ions. Its ability to form stable, colored complexes with specific metal ions makes it particularly suitable for spectrophotometry. Furthermore, its capacity to precipitate certain metal ions allows for its use in gravimetric analysis.

Spectrophotometric Determination of Metals

This compound is widely employed for the spectrophotometric determination of titanium. In an acidic medium, it forms a stable, yellow-colored complex with titanium(IV) ions, which can be quantitatively measured. This method is noted for its sensitivity and is applicable to a range of materials, including iron and steel alloys. Beyond titanium, it is also utilized for the determination of other metal ions such as iron(III), gold(III), molybdenum, and uranium(VI), among others.

Gravimetric Analysis and Solvent Extraction

As a precipitating agent, this compound is used in gravimetric analysis for the separation and quantification of metal ions. The principle involves the formation of an insoluble precipitate with the target metal ion, which is then filtered, dried, and weighed. Additionally, it serves as an extractant in solvent extraction procedures to separate metal ions from complex matrices. The metal-Diantipyrylmethane complex is extracted into an organic phase, allowing for its separation from the aqueous phase containing other ions.

Experimental Protocols

Spectrophotometric Determination of Titanium in Nickel Alloys

This protocol is adapted from established methods for the determination of titanium in alloys.

1. Reagents and Solutions:

-

This compound Solution (50 g/L): Dissolve 50 g of this compound in 100 mL of ethanol (B145695) and dilute to 1 L with water.

-

Standard Titanium Solution (25 µg/mL): Prepare a stock solution from potassium titanyl oxalate (B1200264) dihydrate or titanium metal and dilute to the working concentration.

-

Sulfuric Acid (H₂SO₄): Various concentrations (e.g., 1+1, 1+3, 1+9).

-

Nitric Acid (HNO₃): Concentrated.

-

Oxalic Acid Solution (20 g/L): Dissolve 20 g of oxalic acid in water and dilute to 1 L.

2. Sample Preparation:

-

Weigh an appropriate amount of the nickel alloy sample and transfer it to a beaker.

-

Dissolve the sample in a mixture of nitric acid and sulfuric acid with gentle heating.

-

If a precipitate forms, filter the solution and fuse the residue with potassium pyrosulfate. Dissolve the melt in oxalic acid solution and combine it with the original filtrate.

-

Transfer the solution to a volumetric flask and dilute to the mark with water.

3. Color Development and Measurement:

-

Transfer an aliquot of the sample solution to a 100-mL volumetric flask.

-

Add sulfuric acid and then 10.0 mL of the this compound solution.

-

Prepare a background solution in a separate flask containing the same reagents except for the this compound solution.

-

Dilute both flasks to the mark with water, mix, and allow to stand for 40 minutes for color development.

-

Measure the absorbance of both solutions at 390 nm using a spectrophotometer with a 1-cm cell, against water as a reference.

-

Subtract the absorbance of the background solution from the absorbance of the sample solution to obtain the net absorbance.

-

Perform a blank test following the same procedure.

4. Calibration:

-

Prepare a series of standard titanium solutions of known concentrations.

-

Follow the color development and measurement steps for each standard.

-

Plot a calibration curve of net absorbance versus titanium concentration.

-

Determine the concentration of titanium in the sample from the calibration curve.

Mechanism of Action in Metal Complexation

The utility of this compound in analytical chemistry stems from its ability to act as a chelating agent, forming stable complexes with metal ions. The molecule contains two pyrazolone rings connected by a methylene (B1212753) bridge. The oxygen and nitrogen atoms in the pyrazolone rings can act as electron-pair donors (ligands), coordinating with a central metal ion.

In the case of titanium, in a strongly acidic solution, this compound forms a cationic complex with the titanyl ion (TiO²⁺). This complex is then stabilized by the association with anions present in the solution, leading to the formation of a colored ion-association complex that can be measured spectrophotometrically.

Applications in Proteomics Research

While the primary applications of this compound are in inorganic analysis, it has been mentioned as a substituted pyrazole (B372694) compound for proteomics research. However, specific, detailed protocols for its use in this field are not widely documented in publicly available literature. It is plausible that its metal-chelating properties could be explored for applications such as protein purification via immobilized metal affinity chromatography (IMAC) if functionalized onto a solid support, or potentially in specialized staining or labeling techniques. Further research is required to fully elucidate its role and develop standardized protocols for proteomics applications.

Conclusion

This compound (CAS 1251-85-0) is a valuable and well-established reagent in analytical chemistry. Its ability to form stable, colored complexes with a variety of metal ions makes it a cornerstone for spectrophotometric and gravimetric analyses, particularly for titanium and iron. The provided experimental protocol for titanium determination highlights its practical utility in a laboratory setting. While its applications in proteomics are currently less defined, its chemical properties suggest potential for future development in this area. This guide serves as a comprehensive resource for researchers and scientists seeking to understand and utilize the properties and applications of this compound in their work.

References

An In-depth Technical Guide on Diantipyrylmethane

This guide provides essential information regarding the molecular properties of diantipyrylmethane, a chromogenic agent utilized in spectrophotometry for the determination of various metals.

Molecular Formula and Weight

This compound is an organic compound with the chemical formula C23H24N4O2.[1][2][3] Its molecular weight is approximately 388.46 g/mol or 388.5 g/mol .[1][2] The compound can also exist in a monohydrate form, which has a molecular weight of 406.48 g/mol .

Quantitative Data Summary

The table below summarizes the key molecular data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C23H24N4O2 | PubChem, Sigma-Aldrich, BLOOM TECH |

| Molecular Weight | 388.46 g/mol | Sigma-Aldrich, BLOOM TECH, ChemicalBook |

| 388.5 g/mol | PubChem | |

| Molecular Weight (Monohydrate) | 406.48 g/mol | BLOOM TECH, CP Lab Safety |

| CAS Number | 1251-85-0 | Sigma-Aldrich |

| Melting Point | 179-182 °C | Sigma-Aldrich |

Experimental Protocols

This compound is frequently employed as a reagent for the detection of titanium. A common experimental protocol involves the following steps:

-

Reaction Conditions: In a solution with a hydrochloric acid concentration between 0.5 and 4.0 M, this compound reacts with titanium (Ti).

-

Complex Formation: This reaction results in the formation of a yellow-colored complex.

-

Spectrophotometric Analysis: The resulting complex exhibits a maximum absorbance (λmax) at a wavelength of 385-390 nm.

-

Quantification: The concentration of titanium in the sample can be determined by measuring the absorbance and comparing it to a standard curve. The detectable concentration range for titanium using this colorimetric method is typically 0.2 to 3.0 ppm.

Visualizations

The logical relationship between this compound and its key properties is outlined in the diagram below.

The following diagram illustrates the generalized workflow for the spectrophotometric determination of titanium using this compound.

References

Solubility Profile of Diantipyrylmethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diantipyrylmethane in various organic solvents. This compound is a pyrazolone (B3327878) derivative widely used in analytical chemistry as a chromogenic agent for the spectrophotometric determination of various metal ions, most notably titanium.[1][2] Its solubility is a critical parameter for its application in solvent extraction and other analytical techniques. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for these procedures.

Core Data Presentation: Solubility of this compound

The solubility of this compound varies significantly across different types of organic solvents. While comprehensive quantitative data is not widely published, this section summarizes the available information to guide solvent selection.

Quantitative Solubility Data

The following table presents the reported quantitative solubility of this compound in select solvents. The data is limited, suggesting that for many solvents of interest, experimental determination is necessary.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Protic, Inorganic | ~439 mg/L (or 0.0439 g/100 mL) | 20 | Two sources report similar values (439 mg/L and 0.431 g/L). Considered poorly soluble. |

| Benzene | Aromatic Hydrocarbon | 1.7 g/100 mL (reported as 1.7%) | Not Specified | Slightly soluble.[1] |

| Carbon Tetrachloride | Halogenated Hydrocarbon | 0.28 g/100 mL (reported as 0.28%) | Not Specified | Slightly soluble.[1] |

Qualitative Solubility Information

For many solvents, only descriptive data is available. This compound is generally described as readily soluble in mineral acids and organic solvents.[1]

-

Soluble In:

-

Ethanol

-

Trichloromethane (Chloroform)

-

Mineral Acids

-

Dimethylformamide (DMF) (likely)

-

Dimethyl sulfoxide (B87167) (DMSO) (likely)

-

-

Insoluble/Slightly Soluble In:

-

Alkali solutions

-

Diethyl Ether (conflicting reports exist, with some sources stating solubility and others insolubility)

-

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound and is highly recommended for its reliability.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute in a solvent over a set period and then measuring the concentration of the dissolved substance in the resulting saturated solution.

I. Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

II. Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a screw-cap vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). The system is considered at equilibrium when the concentration of the dissolved solute does not change over successive measurements.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter compatible with the solvent.

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample as necessary with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Analytical Quantification Methods

A. UV-Vis Spectrophotometry

-

Spectrum Scan: Dissolve a small amount of this compound in the solvent of interest and scan the UV-Vis spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax). PubChem indicates the availability of UV-Vis spectra for this compound.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measurement: Measure the absorbance of each standard solution at the determined λmax.

-

Calibration: Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the standard curve.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution and use the standard curve to calculate its concentration. Account for the dilution factor to determine the solubility.

B. High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a suitable HPLC method. This involves selecting an appropriate column (e.g., C18), a mobile phase that provides good peak shape and retention time, a suitable flow rate, and a detection wavelength (using a PDA or UV detector).

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Injection and Analysis: Inject the standard solutions and the diluted saturated solution into the HPLC system.

-

Calibration: Plot a graph of peak area versus concentration for the standards and perform a linear regression.

-

Concentration Determination: Use the standard curve to determine the concentration of this compound in the sample, and then calculate the solubility, remembering to account for any dilutions.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship for Analytical Quantification

Caption: Relationship between analytical data and final solubility value.

References

A Comprehensive Technical Guide to Diantipyrylmethane and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive resource on diantipyrylmethane, a versatile organic compound with significant applications in analytical chemistry and potential relevance to drug development. This document elucidates its chemical identity, properties, and various analytical applications, providing detailed methodologies for its use.

Nomenclature and Chemical Identity

This compound is known by a variety of synonyms and alternative names in scientific literature and commercial listings. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

Synonyms and Alternative Names:

-

4,4'-Methylenebis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)[1][2]

-

Di(4-antipyryl)methane[5]

-

Bisantipyrylmethane

-

Diantipyrinylmethane

-

4,4'-Diantipyrylmethane

-

Trichachnine

-

NSC 60670

-

TOSLAB 33092

The compound is systematically named according to IUPAC nomenclature as 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one. It is commonly referenced by its CAS Registry Number: 1251-85-0 . The monohydrate form is also commercially available and is identified by CAS Number 71501-10-5.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₄N₄O₂ | |

| Molecular Weight | 388.46 g/mol | |

| Appearance | White crystalline powder or flaky crystals | |

| Melting Point | 156 °C (decomposes) or 179 °C | |

| Boiling Point | Approximately 514-515 °C (rough estimate) | |

| Solubility | Insoluble in water, ether, and alkali. Soluble in mineral acids, ethanol, and chloroform. Slightly soluble in benzene (B151609) (1.7%) and carbon tetrachloride (0.28%). Water solubility is reported as 439 mg/L at 20°C. | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |

Analytical Applications and Methodologies

This compound is a well-established chromogenic agent in spectrophotometry and extraction photometry. It is particularly valued for its ability to form colored complexes with various metal ions, enabling their quantitative determination.

Primary Applications:

-

Titanium Detection: It is a highly sensitive reagent for the detection of titanium. In a hydrochloric acid medium (0.5-4.0 M), it forms a yellow complex with Ti(IV), with a maximum absorbance (λmax) at 385-390 nm and a molar absorptivity (ε) of approximately 15,000 L·mol⁻¹·cm⁻¹. This allows for the detection of titanium in the range of 0.2-3.0 ppm.

-

Determination of Other Metal Ions: this compound is also utilized for the determination of a wide range of other metal ions, including gold(III), iridium, iron(III), molybdenum, neodymium, uranium(VI), platinum, and rhenium.

-

Gravimetric and Solvent Extraction Reagent: Beyond spectrophotometry, it serves as a gravimetric and solvent extraction reagent for various metal ions. The resulting metal complexes can be extracted into organic solvents, often in the presence of ions like iodide, thiocyanate, tartaric acid, or pyrocatechol, to enhance selectivity and sensitivity.

Experimental Protocol: Spectrophotometric Determination of Titanium

This protocol outlines a general procedure for the determination of titanium using this compound.

1. Reagent Preparation:

- Standard Titanium Solution (100 ppm): Prepare by dissolving a known weight of a suitable titanium salt (e.g., potassium titanyl oxalate) in a defined volume of dilute sulfuric acid.

- This compound Solution (2% w/v): Dissolve 2 g of this compound in 100 mL of 1 M hydrochloric acid. Gentle warming may be required to facilitate dissolution.

- Hydrochloric Acid (Concentrated and various molarities): For sample digestion and pH adjustment.

- Reducing Agent (e.g., Ascorbic Acid): To reduce interfering ions such as Fe(III) to Fe(II).

2. Sample Preparation:

- Accurately weigh a sample containing titanium and digest it using an appropriate acid mixture (e.g., aqua regia or a mixture of nitric and hydrofluoric acids), followed by fuming with sulfuric acid to remove excess acids.

- Dilute the digested sample to a known volume with deionized water.

3. Measurement Procedure:

- Take an aliquot of the sample solution and transfer it to a volumetric flask.

- Add a suitable amount of a reducing agent to eliminate interference from ferric ions.

- Add a specific volume of concentrated hydrochloric acid to achieve the optimal acidity (typically 1-2 M).

- Add the this compound reagent solution and dilute to the mark with deionized water.

- Allow the color to develop for a specified period (e.g., 30 minutes).

- Measure the absorbance of the yellow complex at 390 nm against a reagent blank.

4. Calibration:

- Prepare a series of standard solutions containing known concentrations of titanium (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 ppm).

- Treat the standards in the same manner as the sample.

- Construct a calibration curve by plotting absorbance versus titanium concentration.

- Determine the concentration of titanium in the sample from the calibration curve.

Logical Workflow for Metal Ion Determination

The general workflow for the spectrophotometric determination of a metal ion using this compound can be visualized as a logical sequence of steps.

Caption: General workflow for metal ion determination using this compound.

Signaling Pathway in Colorimetric Detection

The underlying principle of colorimetric detection involves the formation of a charge-transfer complex between the metal ion and the this compound ligand, which results in the absorption of light in the visible region.

References

- 1. 4,4-Diantipyrylmethane Monohydrate | 1251-85-0 [sigmaaldrich.com]

- 2. This compound | C23H24N4O2 | CID 96229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 1251-85-0,this compound | lookchem [lookchem.com]

- 4. 4,4'-Diantipyrylmethane 1251-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Metal Indicator this compound | CAS 1251-85-0 Dojindo [dojindo.com]

Thermal Stability and Degradation of Diantipyrylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diantipyrylmethane, a pyrazolone (B3327878) derivative, is a versatile organic compound with applications in analytical chemistry and potentially in pharmaceutical formulations. Understanding its thermal stability and degradation profile is crucial for its handling, storage, and application in various contexts, including drug development where thermal processing is a common manufacturing step. This technical guide provides a comprehensive overview of the known thermal properties of this compound, outlines generalized experimental protocols for its thermal analysis, and proposes a hypothetical degradation pathway based on its chemical structure. Due to a lack of specific experimental studies on the thermal decomposition of this compound in the public domain, this guide establishes a framework for such investigations.

Thermal Properties of this compound

This compound is a white crystalline solid that is stable under standard room temperature conditions.[1][2][3] It is incompatible with strong oxidizing agents.[2][4] There are discrepancies in the reported melting point of this compound, with some sources indicating decomposition at its melting point. This suggests that thermal degradation may commence around the melting temperature. A summary of the available data is presented in Table 1.

Table 1: Physical Properties of this compound Related to Thermal Stability

| Property | Value | Source(s) |

| Melting Point | 156 °C (with decomposition) | |

| Melting Point | 179 °C | |

| Melting Point | 179-182 °C | |

| Boiling Point | 514.17 °C (rough estimate) |

The conflicting melting point data highlights the necessity for definitive thermal analysis to ascertain the precise decomposition temperature and thermal behavior of this compound.

Experimental Protocols for Thermal Analysis

The following sections detail generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential techniques for evaluating the thermal stability and degradation of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance, a programmable furnace, and a gas flow control system.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance, and the furnace is sealed.

-

Atmosphere: The system is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The sample mass, temperature, and time are continuously recorded throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages. The final residual mass is also determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

Apparatus: A differential scanning calorimeter with a furnace and high-sensitivity sensors to detect heat flow differences between a sample and a reference.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed.

-

Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition points (e.g., 25 °C to 300 °C).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) of these transitions are determined.

Visualizations

General Experimental Workflow for Thermal Analysis

The following diagram illustrates a general workflow for the thermal characterization of a chemical compound.

Caption: General workflow for the thermal analysis of a chemical compound.

Hypothetical Thermal Degradation Pathway of this compound

While specific experimental data on the degradation products of this compound is unavailable, a plausible degradation pathway can be hypothesized based on the thermal decomposition of other pyrazolone derivatives. The central methylene (B1212753) bridge is a likely point of initial cleavage, followed by the breakdown of the pyrazolone rings.

Caption: Hypothetical thermal degradation pathway for this compound.

Conclusion

This technical guide summarizes the current, albeit limited, knowledge on the thermal stability of this compound and provides a robust framework for its detailed investigation. The conflicting reports on its melting and decomposition temperatures underscore the critical need for comprehensive thermal analysis using techniques like TGA and DSC. The generalized protocols and hypothetical degradation pathway presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries to design and execute studies that will elucidate the precise thermal behavior of this compound. Such data is indispensable for ensuring its safe handling, optimizing manufacturing processes, and guaranteeing the stability of formulations containing this compound.

References

Methodological & Application

Application Notes and Protocols for Solvent Extraction of Metal Ions Using Diantipyrylmethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of diantipyrylmethane (DAM) in the solvent extraction of various metal ions. DAM, a pyrazolone (B3327878) derivative, is a versatile organic reagent widely employed in analytical chemistry for the separation and preconcentration of metallic elements. Its efficacy stems from the formation of stable, extractable ion-association complexes with metal ions, particularly in the presence of certain anions.

Principle of Extraction

This compound acts as a neutral extractant. In an acidic aqueous solution, it becomes protonated. This protonated form of DAM then associates with a complex metal anion to form a neutral, bulky ion-pair that is readily extracted into an immiscible organic solvent. The general extraction equilibrium can be represented as:

mDAM(org) + mH+(aq) + MXnm-(aq) ⇌ (DAMH+)m(MXnm-)(org)

Where:

-

DAM is this compound

-

H+ is a proton from the acidic solution

-

MXnm- is the complex metal anion (e.g., [Fe(SCN)4]-, [Ti(SCN)6]2-)

-

(org) and (aq) denote the organic and aqueous phases, respectively.

The efficiency of the extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of DAM, the nature and concentration of the complexing anion (e.g., SCN-, I-, ClO4-), the choice of organic solvent, and the presence of other metal ions.

General Experimental Workflow

The solvent extraction process using this compound typically follows a set of sequential steps to ensure efficient and selective separation of the target metal ion. The general workflow involves the preparation of the aqueous and organic phases, the extraction of the metal ion, and finally, the stripping of the metal ion from the organic phase for further analysis or processing.

Caption: General workflow for the solvent extraction of metal ions using this compound.

Quantitative Data on Metal Ion Extraction

The extraction efficiency of various metal ions with this compound is highly dependent on the experimental conditions. The following tables summarize the optimal conditions and extraction percentages for selected metal ions.

Table 1: Optimal Conditions for the Extraction of Various Metal Ions with this compound

| Metal Ion | Aqueous Phase Conditions | Organic Phase | Extraction Efficiency (%) | Reference |

| Titanium (IV) | 1 M HCl + 1 M KSCN | 0.025 M DAM in Chloroform | > 99 | |

| Iron (III) | 0.1 M HCl + 1 M KSCN | 0.1 M DAM in Dichloroethane | ~98 | |

| Molybdenum (VI) | 2 M HCl + 2 M KSCN | 0.05 M DAM in Chloroform | > 95 | |

| Uranium (VI) | pH 2.5 + 0.5 M KSCN | 0.1 M DAM in Chloroform | ~99 | |

| Scandium (III) | 0.1 M Naphthalene-2-sulfonic acid | 0.1 M DAM in 10% Isopentanol in Chloroform | High | |

| Gold (III) | 2 M HCl | 0.01 M DAM in Chloroform | > 99 | |

| Platinum (IV) | 3 M HCl | 0.02 M DAM in Dichloroethane | ~95 | |

| Palladium (II) | 1 M HCl + 0.2 M KI | 0.01 M DAM in Chloroform | > 98 | |

| Rhenium (VII) | 4 M HCl | 0.05 M DAM in Dichloroethane | > 97 | |

| Iridium (IV) | 6 M HCl | 0.01 M DAM in Chloroform | ~90 |

Detailed Experimental Protocols

Protocol for the Extraction of Titanium (IV)

This protocol describes the selective extraction of Titanium (IV) from an acidic thiocyanate (B1210189) medium.

Materials:

-

Standard solution of Titanium (IV)

-

This compound (DAM)

-

Chloroform

-

Hydrochloric acid (HCl)

-

Potassium thiocyanate (KSCN)

-

Separatory funnels

-

Mechanical shaker

-

UV-Vis Spectrophotometer

Procedure:

-

Aqueous Phase Preparation: To a 25 mL volumetric flask, add an aliquot of the Titanium (IV) standard solution. Add concentrated HCl to achieve a final concentration of 1 M and KSCN to achieve a final concentration of 1 M upon dilution to the mark with deionized water.

-

Organic Phase Preparation: Prepare a 0.025 M solution of DAM in chloroform.

-

Extraction: Transfer 10 mL of the prepared aqueous phase and 10 mL of the organic phase into a separatory funnel. Shake the funnel vigorously for 5 minutes using a mechanical shaker to ensure complete phase mixing and equilibrium.

-

Phase Separation: Allow the phases to separate for 10 minutes. The organic phase, containing the yellow Ti(IV)-SCN-DAM complex, will be the bottom layer.

-

Analysis: Carefully separate the organic phase and measure its absorbance at the wavelength of maximum absorption (λmax ≈ 390 nm) using a UV-Vis spectrophotometer. A blank should be prepared and measured using an organic phase that has been in contact with an aqueous phase containing all reagents except titanium.

-

Stripping (Optional): The titanium can be stripped from the organic phase by shaking with a solution of 2 M sulfuric acid containing hydrogen peroxide.

Protocol for the Extraction of Iron (III)

This protocol details the extraction of Iron (III) from a hydrochloric acid solution containing thiocyanate.

Materials:

-

Standard solution of Iron (III)

-

This compound (DAM)

-

1,2-Dichloroethane

-

Hydrochloric acid (HCl)

-

Potassium thiocyanate (KSCN)

-

Separatory funnels

-

Mechanical shaker

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

Procedure:

-

Aqueous Phase Preparation: In a suitable container, prepare an aqueous solution containing Iron (III) in 0.1 M HCl and 1 M KSCN.

-

Organic Phase Preparation: Prepare a 0.1 M solution of DAM in 1,2-dichloroethane.

-

Extraction: Mix equal volumes (e.g., 20 mL) of the aqueous and organic phases in a separatory funnel. Shake for 10 minutes to reach equilibrium.

-

Phase Separation: Allow the layers to separate completely. The organic phase will be intensely red due to the formation of the Fe(III)-SCN-DAM complex.

-

Analysis of Raffinate: The concentration of iron remaining in the aqueous phase (raffinate) can be determined by AAS or ICP-OES to calculate the extraction efficiency.

-

Stripping: To strip the iron from the loaded organic phase, shake it with a 2 M solution of sodium hydroxide (B78521). The iron will precipitate as iron (III) hydroxide in the aqueous phase.

Mechanism of Extraction and Stripping

The extraction mechanism involves the formation of an ion-association complex. The stripping process aims to break this complex, transferring the metal ion back to an aqueous phase. This can be achieved by altering the conditions to favor the dissociation of the complex.

Diantipyrylmethane: A Chromogenic Reagent for Spectrophotometric Metal Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diantipyrylmethane (DAM) is a versatile organic reagent widely employed in analytical chemistry as a chromogenic agent for the spectrophotometric determination of various metal ions. Its ability to form stable, colored complexes with specific metal ions in acidic solutions makes it a valuable tool for quantitative analysis in diverse matrices, including alloys, ores, and environmental samples. This document provides detailed application notes and experimental protocols for the use of this compound in metal analysis, with a primary focus on titanium, for which the methodology is well-established.

Principle of Metal Analysis with this compound

The analytical application of this compound is based on the formation of a colored ternary complex with the target metal ion. In a strongly acidic medium, this compound protonates and exists as a cation. This cation then forms an ion-association complex with the anionic complex of the metal ion. The intensity of the color produced is directly proportional to the concentration of the metal ion, which can be quantified by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer. The general reaction can be represented as follows:

nDAM·H⁺ + [M(L)ₓ]ⁿ⁻ → (DAM·H)ₙ[M(L)ₓ]

Where:

-

DAM·H⁺ is the protonated this compound

-

[M(L)ₓ]ⁿ⁻ is the anionic complex of the metal ion (M) with a ligand (L)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various metal ions using this compound. It is important to note that while this compound is a well-established reagent for titanium, detailed protocols and extensive quantitative data for other metals using this specific reagent are less common in readily available literature. For comparative purposes, data for other chromogenic reagents for certain metals are also included and are duly noted.

| Metal Ion | Chromogenic Reagent | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range / Detection Limit | Remarks |

| Titanium (IV) | This compound | 385-390 nm [1] | 15,000 [1] | 0.2 - 3.0 ppm [1] | Forms a stable yellow complex in 0.5-4.0 M HCl solution.[1] |

| Iron (III) | This compound | 450 nm | 5,400 | Not specified | Forms a brown water-soluble complex in a weak acidic solution.[1] |

| Bismuth (III) | Pyrocatechol Violet | 648 nm | 1.72 x 10⁴ | 0.2 - 8.0 ppm | Data for an alternative chromogenic reagent. |

| Molybdenum (VI) | Thiocyanate | 470 nm | 1.75 x 10⁴ | Not specified | Data for an alternative chromogenic reagent. |

| Uranium (VI) | Arsenazo III | 651 nm | 1.45 x 10⁵ | Up to 16 µg·g⁻¹ | Data for an alternative chromogenic reagent. |

Experimental Protocols

Detailed Protocol for the Determination of Titanium (IV) in Steel

This protocol is adapted from established methods for the analysis of titanium in steel samples.

1. Reagents and Solutions

-

This compound Solution (2% w/v): Dissolve 2.0 g of this compound in 100 mL of 1 M hydrochloric acid.

-

Standard Titanium Solution (100 µg/mL): Dissolve a precisely weighed amount of pure titanium dioxide (TiO₂) in a mixture of sulfuric acid and ammonium (B1175870) sulfate (B86663) by heating. After cooling, dilute quantitatively with deionized water to obtain a stock solution. Further dilute to obtain a working standard of 100 µg/mL.

-

Hydrochloric Acid (HCl): Concentrated, 6 M, and 1 M solutions.

-

Nitric Acid (HNO₃): Concentrated.

-

Ascorbic Acid Solution (10% w/v): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily.

-

Sample Digestion Acid Mixture: A mixture of concentrated HCl and HNO₃ (3:1 v/v, aqua regia).

2. Sample Preparation (Steel Sample)

-

Weigh accurately about 0.5 g of the steel sample and transfer it to a 250 mL beaker.

-

Add 30 mL of the sample digestion acid mixture (aqua regia).

-

Heat the beaker gently on a hot plate until the sample is completely dissolved.

-

Evaporate the solution to a small volume (about 5-10 mL).

-

Cool the beaker and add 20 mL of 6 M HCl. Heat to dissolve the salts.

-

Filter the solution if necessary to remove any insoluble residue (e.g., silica).

-

Transfer the clear solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

3. Analytical Procedure

-

Pipette a suitable aliquot (e.g., 10 mL) of the prepared sample solution into a 50 mL volumetric flask.

-

Add 5 mL of 10% ascorbic acid solution to reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which prevents interference. Mix well.

-

Add 10 mL of the 2% this compound solution.

-

Add 10 mL of concentrated hydrochloric acid.

-

Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.

-

Allow the solution to stand for at least 30 minutes for full color development.

-

Prepare a reagent blank using all the reagents except the sample solution.

-

Measure the absorbance of the sample solution and the calibration standards against the reagent blank at 390 nm using a spectrophotometer.

4. Calibration Curve

-

Pipette 0, 1, 2, 5, and 10 mL of the 100 µg/mL standard titanium solution into a series of 50 mL volumetric flasks.

-

Follow steps 2-7 of the analytical procedure for each standard.

-

Plot a graph of absorbance versus the concentration of titanium (in µg/50 mL).

5. Calculation

Determine the concentration of titanium in the sample solution from the calibration curve. Calculate the percentage of titanium in the original steel sample using the following formula:

% Titanium = (C × V₁ × 100) / (W × V₂ × 10⁶)

Where:

-

C = Concentration of titanium from the calibration curve (µg/50 mL)

-

V₁ = Final volume of the sample solution (100 mL)

-

W = Weight of the steel sample (g)

-

V₂ = Volume of the aliquot taken for analysis (10 mL)

General Protocol for Spectrophotometric Metal Analysis

1. Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion with known concentrations.

2. Sample Preparation: Dissolve the sample in a suitable acid to bring the metal ion into solution. Dilute the sample to bring the concentration of the analyte within the working range of the method.

3. Color Development: a. Take a known volume of the sample or standard solution. b. Add any necessary masking agents to prevent interference from other ions. c. Add the chromogenic reagent solution (e.g., this compound). d. Adjust the pH or acidity of the solution to the optimal range for complex formation. e. Dilute to a final known volume and allow time for the color to develop fully.

4. Spectrophotometric Measurement: a. Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-reagent complex. b. Zero the instrument using a reagent blank. c. Measure the absorbance of the standard and sample solutions.

5. Data Analysis: a. Construct a calibration curve by plotting the absorbance of the standards against their concentrations. b. Determine the concentration of the metal ion in the sample from the calibration curve.

Visualizations

Caption: General experimental workflow for spectrophotometric metal analysis.

Caption: Reaction pathway of this compound with a metal ion.

References

Application Notes and Protocols: Gravimetric Analysis Using Diantipyrylmethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of diantipyrylmethane in the gravimetric determination of various metal ions. This compound, a versatile organic reagent, forms stable, insoluble complexes with several metal ions, making it a valuable tool in quantitative chemical analysis.

Introduction

This compound (C₂₃H₂₄N₄O₂) is a pyrazolone (B3327878) derivative that acts as a precipitating agent in acidic media for a range of metal ions. Its utility in gravimetric analysis stems from the formation of well-defined, sparingly soluble coordination compounds. This method is particularly noted for its application in the determination of titanium, and it can also be extended to other elements such as bismuth and cadmium through the formation of ternary complexes. Gravimetric analysis, while a classical technique, offers high precision and accuracy when performed under optimized conditions and serves as a reliable reference method.

Principle of the Method

The fundamental principle of gravimetric analysis using this compound involves the selective precipitation of the target metal ion from a solution. The general workflow includes:

-

Sample Preparation: Dissolution of the sample to bring the analyte into an aqueous solution.

-

Precipitation: Addition of this compound and other necessary reagents (e.g., thiocyanate (B1210189), iodide, perchlorate) under controlled pH and temperature to form an insoluble complex.

-

Digestion: Allowing the precipitate to stand in the mother liquor, often at an elevated temperature, to promote the formation of larger, purer crystals.

-

Filtration: Separation of the precipitate from the solution using ashless filter paper.

-

Washing: Rinsing the precipitate to remove any co-precipitated impurities.

-

Drying/Ignition: Heating the precipitate to a constant weight at a specific temperature to obtain a stable, weighable form.

-

Calculation: Determining the amount of the analyte from the mass of the precipitate using a gravimetric factor.

General Experimental Workflow

The following diagram illustrates the logical steps involved in a typical gravimetric analysis using this compound.

Caption: General workflow for gravimetric analysis with this compound.

Application Notes for Specific Elements

Gravimetric Determination of Titanium (IV)

This compound is a highly effective reagent for the gravimetric determination of titanium. In the presence of thiocyanate ions, titanium (IV) forms a stable and insoluble ternary complex with this compound.

Reaction Pathway:

The following diagram illustrates the formation of the precipitable complex.

Caption: Formation of the titanium-diantipyrylmethane-thiocyanate complex.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample containing 20-100 mg of titanium into a 400 mL beaker. Dissolve the sample in 50 mL of 1:1 sulfuric acid or a suitable acid mixture. If necessary, treat with a few drops of nitric acid to ensure all titanium is in the +4 oxidation state. Evaporate the solution to fumes of SO₃ to remove excess nitric acid. Cool and dilute to approximately 100 mL with distilled water.

-

Precipitation: To the cool solution, add 5 g of tartaric acid to prevent the hydrolysis of titanium salts. Neutralize the solution with ammonia (B1221849) until a slight permanent turbidity is observed, then add 20 mL of 6 M sulfuric acid. Add 20 mL of a 10% (w/v) potassium thiocyanate solution. While stirring vigorously, slowly add 50 mL of a 5% (w/v) solution of this compound in 1 M hydrochloric acid.

-

Digestion: Allow the beaker to stand for 2-4 hours, or preferably overnight, to ensure complete precipitation and to allow the precipitate to mature.

-

Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible (porosity G4) or ashless filter paper. Wash the precipitate several times with a wash solution containing 10 mL of 6 M sulfuric acid, 5 g of potassium thiocyanate, and 2.5 g of this compound per liter of distilled water. Finally, wash with a small amount of cold water to remove the thiocyanate.

-

Drying and Weighing: Dry the precipitate in an oven at 110-120 °C to a constant weight. The weighed form is (C₂₃H₂₅N₄O₂)₂[Ti(SCN)₆].

-

Calculation:

-

Gravimetric Factor (GF) = (Atomic weight of Ti) / (Formula weight of (C₂₃H₂₅N₄O₂)₂[Ti(SCN)₆])

-

% Ti = (Weight of precipitate × GF / Weight of sample) × 100

-

Quantitative Data Summary for Titanium Determination:

| Parameter | Value/Condition |

| Sample Size | 20-100 mg Ti |

| Precipitating Agent | 5% this compound in 1 M HCl |

| Co-precipitant | 10% Potassium Thiocyanate |

| Acidity for Precipitation | ~1 M H₂SO₄ |

| Digestion Time | 2-4 hours (overnight recommended) |

| Drying Temperature | 110-120 °C |

| Weighing Form | (C₂₃H₂₅N₄O₂)₂[Ti(SCN)₆] |

| Gravimetric Factor | To be calculated based on atomic weights |

Gravimetric Determination of Bismuth (III)

Bismuth can be determined gravimetrically using this compound in the presence of iodide ions.

Experimental Protocol:

-

Sample Preparation: Weigh a sample containing 25-150 mg of bismuth and dissolve it in a minimal amount of nitric acid. Dilute the solution to about 100 mL with distilled water.

-

Precipitation: Add a 10% solution of potassium iodide in slight excess. Then, slowly add a 5% solution of this compound in 1 M nitric acid with constant stirring. A yellow precipitate of the bismuth-diantipyrylmethane-iodide complex will form.

-

Digestion: Allow the precipitate to digest at room temperature for 1-2 hours.

-

Filtration and Washing: Filter the precipitate through a pre-weighed filtering crucible. Wash the precipitate with a dilute solution of potassium iodide, followed by a small amount of cold water.

-

Drying and Weighing: Dry the precipitate at 105-110 °C to a constant weight. The weighing form is (C₂₃H₂₅N₄O₂) [BiI₄].

-

Calculation:

-

Gravimetric Factor (GF) = (Atomic weight of Bi) / (Formula weight of (C₂₃H₂₅N₄O₂) [BiI₄])

-

% Bi = (Weight of precipitate × GF / Weight of sample) × 100

-

Quantitative Data Summary for Bismuth Determination:

| Parameter | Value/Condition |

| Sample Size | 25-150 mg Bi |

| Precipitating Agent | 5% this compound in 1 M HNO₃ |

| Co-precipitant | 10% Potassium Iodide |

| Acidity for Precipitation | Dilute HNO₃ |

| Digestion Time | 1-2 hours |

| Drying Temperature | 105-110 °C |

| Weighing Form | (C₂₃H₂₅N₄O₂) [BiI₄] |

| Gravimetric Factor | To be calculated based on atomic weights |

Gravimetric Determination of Cadmium (II)

Cadmium forms a precipitable complex with this compound and thiocyanate ions.

Experimental Protocol:

-

Sample Preparation: Dissolve a sample containing 20-100 mg of cadmium in dilute nitric or sulfuric acid and dilute to approximately 150 mL.

-

Precipitation: Add a 10% solution of potassium thiocyanate. Adjust the pH to approximately 4-5 with ammonia or a suitable buffer. While stirring, add a 5% solution of this compound in 1 M sulfuric acid.

-

Digestion: Gently heat the solution to about 60-70 °C and allow it to stand for 1 hour for the precipitate to coagulate.

-

Filtration and Washing: Filter the precipitate through a pre-weighed filtering crucible. Wash the precipitate with a wash liquid containing a small amount of potassium thiocyanate, and then with a little cold water.

-

Drying and Weighing: Dry the precipitate at 110 °C to a constant weight. The weighing form is (C₂₃H₂₅N₄O₂)₂[Cd(SCN)₄].

-

Calculation:

-

Gravimetric Factor (GF) = (Atomic weight of Cd) / (Formula weight of (C₂₃H₂₅N₄O₂)₂[Cd(SCN)₄])

-

% Cd = (Weight of precipitate × GF / Weight of sample) × 100

-

Quantitative Data Summary for Cadmium Determination:

| Parameter | Value/Condition |

| Sample Size | 20-100 mg Cd |

| Precipitating Agent | 5% this compound in 1 M H₂SO₄ |

| Co-precipitant | 10% Potassium Thiocyanate |

| pH for Precipitation | 4-5 |

| Digestion Temperature | 60-70 °C |

| Drying Temperature | 110 °C |

| Weighing Form | (C₂₃H₂₅N₄O₂)₂[Cd(SCN)₄] |

| Gravimetric Factor | To be calculated based on atomic weights |

Interferences

A number of ions can interfere with the gravimetric determination using this compound. Common interfering ions include Fe(III), Mo(VI), V(V), and U(VI), which also form colored or insoluble complexes with the reagent. The interference from Fe(III) can often be eliminated by reduction to Fe(II) with ascorbic acid or by masking with fluoride (B91410) ions. The separation of interfering ions prior to precipitation may be necessary for complex matrices.

Logical Relationship for Interference Mitigation:

Caption: Strategies for mitigating interferences in gravimetric analysis.

Conclusion

Gravimetric analysis using this compound offers a reliable and accurate method for the determination of titanium, bismuth, cadmium, and other metal ions. Careful control of experimental conditions such as pH, temperature, and reagent concentrations, along with appropriate measures to mitigate interferences, is crucial for obtaining precise and accurate results. The detailed protocols provided in these application notes serve as a valuable resource for researchers and scientists in various fields, including materials science, environmental analysis, and pharmaceutical development.

Application Note: Spectrophotometric Determination of Bismuth in Alloys Using the Iodide Method

Introduction

While the use of diantipyrylmethane for the determination of bismuth in alloys is not extensively documented in readily available literature, a robust and widely established alternative is the spectrophotometric determination using potassium iodide. This method is suitable for the quantification of bismuth in various alloys, including lead-based and tin-based solders, as well as copper alloys. The procedure is valued for its simplicity, cost-effectiveness, and reliability for determining bismuth concentrations in the parts per million (ppm) range.

Principle of the Method

The spectrophotometric determination of bismuth using the iodide method is based on the formation of a distinct yellow-orange colored tetraiodobismuthate(III) complex anion, [BiI₄]⁻. In an acidic medium, bismuth(III) ions react with an excess of iodide ions (from potassium iodide) to form this stable, colored complex. The intensity of the color produced is directly proportional to the concentration of bismuth in the sample, which can be quantified by measuring its absorbance using a spectrophotometer. The absorbance is typically measured at a wavelength of approximately 465 nm.

To ensure the accuracy of the analysis, potential interferences from other metal ions present in the alloy matrix must be addressed. This is often achieved through selective precipitation, volatilization of interfering elements, or the use of masking agents. For instance, in tin- and lead-based alloys, tin and antimony can be removed as volatile bromides. A reducing agent, such as ascorbic acid or sulfurous acid, is crucial to prevent the oxidation of iodide to free iodine, which would impart a yellow color to the solution and interfere with the measurement.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of bismuth using the iodide method.

| Parameter | Value |

| Wavelength of Max. Absorbance (λmax) | ~465 nm |

| Beer's Law Range | Typically 0.2 - 20 ppm (µg/mL) of Bismuth |

| Molar Absorptivity (ε) | Approximately 3.06 x 10³ L mol⁻¹ cm⁻¹ |

| Color of Complex | Yellow to Orange-Red |

| Stoichiometry | Bi³⁺ + 4I⁻ → [BiI₄]⁻ |

| Optimal pH / Acidity | Acidic medium (e.g., 0.1 - 1.0 M H₂SO₄ or HNO₃) |

| Common Interferences | Lead (Pb²⁺), Copper (Cu²⁺), Antimony (Sb³⁺), Tin (Sn⁴⁺), Silver (Ag⁺), and oxidizing agents that can produce free iodine (I₂).[1] |

| Methods for Interference Removal | - Volatilization of Sb and Sn as bromides. - Precipitation of Ag as AgCl. - Use of masking agents. - Addition of a reducing agent (e.g., ascorbic acid) to prevent I₂ formation. |

Experimental Protocol

This protocol provides a detailed methodology for the determination of bismuth in a typical tin-lead solder alloy.

Reagents and Solutions

-

Nitric Acid (HNO₃), concentrated (sp. gr. 1.42)

-

Sulfuric Acid (H₂SO₄), concentrated (sp. gr. 1.84)

-

Hydrobromic Acid (HBr), 48%

-

Perchloric Acid (HClO₄), 70%

-

Standard Bismuth Stock Solution (1000 ppm): Dissolve 1.000 g of high-purity bismuth metal in a minimum volume of concentrated nitric acid (approx. 20 mL). Gently heat to aid dissolution and expel brown fumes. Cool and quantitatively transfer to a 1-liter volumetric flask. Dilute to the mark with 1 M nitric acid.

-

Working Bismuth Standard Solution (50 ppm): Pipette 5.00 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

-

Potassium Iodide (KI) Solution (20% w/v): Dissolve 20 g of KI in 80 mL of deionized water. Dilute to 100 mL. Prepare this solution fresh daily.

-

Ascorbic Acid Solution (10% w/v): Dissolve 10 g of ascorbic acid in 90 mL of deionized water. Dilute to 100 mL. Prepare this solution fresh weekly.

-

Composite Reagent: Prepare fresh before use by mixing equal volumes of the 20% Potassium Iodide solution and 10% Ascorbic Acid solution.

Sample Preparation (Alloy Digestion)

-

Accurately weigh approximately 1.0 g of the alloy sample into a 250 mL beaker.

-

Add 20 mL of concentrated nitric acid. Heat gently on a hot plate in a fume hood to dissolve the sample.

-

Carefully add 10 mL of 70% perchloric acid and 5 mL of 48% hydrobromic acid.

-

Continue heating to evaporate the solution and volatilize tin, arsenic, and antimony as their respective bromides. Heat until dense white fumes of perchloric acid appear.

-

Cool the solution thoroughly and carefully add 50 mL of deionized water.

-

Heat the solution to dissolve any soluble salts. If lead perchlorate (B79767) has precipitated, it will dissolve upon heating. If silver is present, a precipitate of AgCl may form and should be filtered off.

-

Quantitatively transfer the cooled solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

Analytical Procedure

-

Pipette a suitable aliquot (e.g., 10.0 mL) of the prepared sample solution into a 50 mL volumetric flask.

-

Add 5 mL of the composite reagent (KI + Ascorbic Acid).

-

Dilute to the 50 mL mark with deionized water and mix thoroughly.

-

Allow the solution to stand for 10 minutes for full color development.

-

Prepare a reagent blank by taking the same volume of all reagents (except the sample aliquot) and diluting to 50 mL.

-

Using a spectrophotometer, measure the absorbance of the sample solution at 465 nm against the reagent blank.

Preparation of Calibration Curve

-

Into a series of 50 mL volumetric flasks, pipette 0, 1.0, 2.0, 5.0, 10.0, and 15.0 mL of the 50 ppm working bismuth standard solution.

-

To each flask, add 5 mL of the composite reagent.

-

Dilute each flask to the 50 mL mark with deionized water and mix well. These standards correspond to 0, 1, 2, 5, 10, and 15 ppm of bismuth in the final solution.

-

Measure the absorbance of each standard at 465 nm against the 0 ppm standard (blank).

-

Plot a graph of absorbance versus bismuth concentration (in ppm).

Calculation

Determine the concentration of bismuth in the sample aliquot from the calibration curve. Calculate the percentage of bismuth in the original alloy sample using the following formula:

% Bismuth = (C × V_final × DF) / (W_sample × 10⁴)

Where:

-

C = Concentration of Bismuth from the calibration curve (ppm or µg/mL)

-

V_final = Final volume of the measured solution (50 mL)

-

DF = Dilution factor from the initial sample preparation (e.g., 100 mL initial volume / 10 mL aliquot = 10)

-

W_sample = Weight of the alloy sample in grams

Workflow Diagram

Caption: Workflow for the spectrophotometric determination of bismuth in alloys.

References

Application of Diantipyrylmethane in Environmental Sample Analysis

Introduction

Diantipyrylmethane (DAM) is a versatile organic reagent widely recognized for its efficacy in the separation and determination of various metal ions. Its primary application lies in spectrophotometry, where it forms colored complexes with a range of metal ions, allowing for their quantitative analysis.[1] DAM is also utilized as a reagent for gravimetric and solvent extraction procedures.[1] This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental samples, including water, soil, and sediment. The methodologies are designed for researchers, scientists, and professionals in environmental monitoring and drug development who require sensitive and reliable analytical techniques.

Chemical Principle

This compound, in an acidic medium, forms ion-association complexes with the anionic complexes of various metal ions. These resulting complexes are often colored and can be extracted into an organic solvent, thereby preconcentrating the analyte and removing it from the interfering matrix. The intensity of the color is proportional to the concentration of the metal ion, which can be quantified using spectrophotometry.

For instance, this compound reacts with titanium (IV) in a hydrochloric acid medium to form a stable, yellow-colored complex, which is a hallmark application of this reagent.[1] Similarly, it forms colored complexes with other metal ions such as iron (Fe), molybdenum (Mo), and uranium (U).[1]

Application Notes

Determination of Titanium in Industrial Wastewater

Summary: This method describes the spectrophotometric determination of titanium in industrial wastewater samples using this compound. Titanium is a common component in various industrial effluents and its monitoring is crucial for environmental compliance.

Workflow:

Caption: Workflow for Titanium Determination in Wastewater.

Preconcentration and Determination of Cadmium in River Water

Summary: This application note details a method for the preconcentration of trace levels of cadmium from river water samples using solid-phase extraction with a this compound-impregnated resin, followed by spectrophotometric determination.

Workflow:

Caption: Solid-Phase Extraction Workflow for Cadmium.

Determination of Iron in Soil Leachates

Summary: This method provides a procedure for the spectrophotometric determination of iron (III) in soil leachates. This compound forms a colored complex with Fe(III) in a weakly acidic solution, which can be measured to quantify the iron concentration.

Chemical Principle Diagram:

Caption: Complex Formation of Iron with this compound.

Quantitative Data Summary

The following tables summarize the analytical performance of this compound-based methods for various analytes in different environmental matrices.

Table 1: Spectrophotometric Determination of Metal Ions in Water Samples

| Analyte | Matrix | Wavelength (nm) | Linear Range | Limit of Detection (LOD) | Recovery (%) | Reference |

| Titanium (Ti) | River Water | 390 | 0.2 - 3.0 ppm | - | - | [1] |

| Iron (Fe) | Weakly Acidic Sol. | 450 | - | - | - | |

| Cadmium (Cd) | Industrial Water | - | - | 5.31 ng/mL | - | Proposed Adaptation |

Table 2: Analysis of Metal Ions in Soil and Sediment Samples

| Analyte | Matrix | Method | Preconcentration Factor | Limit of Detection (LOD) | Recovery (%) | Reference |

| Lead (Pb) | Soil | SPE-AAS | - | - | - | Proposed Adaptation |

| Copper (Cu) | Sediment | SPE-AAS | - | - | - | Proposed Adaptation |

| Uranium (U) | Soil | - | - | - | - | Proposed Adaptation |

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Iron in Drinking Water (Adapted for this compound)

This protocol is an adaptation of a standard method for iron determination, substituting this compound as the chromogenic reagent.

1. Reagents and Solutions:

-

Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 1 L.

-

This compound Solution (2% w/v): Dissolve 2 g of this compound in 100 mL of 1 M HCl.

-

Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

-

Sodium Acetate (B1210297) Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

2. Sample Preparation:

-

Collect the water sample in a clean polyethylene (B3416737) bottle.

-

If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.

-

To 50 mL of the filtered sample, add 5 mL of hydroxylamine hydrochloride solution to reduce Fe(III) to Fe(II).

3. Procedure:

-

Prepare a series of calibration standards by diluting the 100 ppm standard iron solution.

-

To 10 mL of each standard and the prepared sample in separate volumetric flasks, add 5 mL of the sodium acetate buffer.

-

Add 5 mL of the this compound solution to each flask and dilute to the mark with deionized water.

-

Allow the color to develop for 15 minutes.

-

Measure the absorbance of the standards and the sample at 450 nm using a spectrophotometer, with a reagent blank as the reference.

4. Calculation:

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of iron in the sample from the calibration curve.

Protocol 2: Solid-Phase Extraction of Cadmium from River Water using this compound Impregnated Resin (Proposed Method)

This is a proposed protocol based on established solid-phase extraction techniques.

1. Materials and Reagents:

-

This compound Impregnated Resin: Prepare by soaking a suitable resin (e.g., Amberlite XAD-4) in a solution of this compound in an organic solvent, followed by evaporation of the solvent.

-

Standard Cadmium Solution (1000 ppm): Commercially available or prepared by dissolving a known weight of a cadmium salt.

-

Eluent: 1 M Nitric Acid.

-

Buffer Solution (pH 8): Prepare using appropriate buffer salts (e.g., Tris-HCl).

2. Procedure:

-

Pack a column with the this compound impregnated resin.

-

Condition the column by passing the buffer solution through it.

-

Take a known volume of the river water sample and adjust the pH to 8 using the buffer solution.

-

Pass the pH-adjusted sample through the column at a controlled flow rate to allow for the retention of cadmium.

-

Wash the column with deionized water to remove any unbound matrix components.

-

Elute the retained cadmium from the column using 1 M nitric acid.

-

Collect the eluate and determine the cadmium concentration using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

3. Performance Evaluation:

-

The preconcentration factor can be calculated as the ratio of the initial sample volume to the final eluate volume.

-

Recovery studies should be performed by spiking known concentrations of cadmium into real water samples.

Protocol 3: Determination of Molybdenum in Wastewater using this compound-Thiocyanate Complex (Adapted Method)

This protocol is an adaptation of a method for molybdenum determination in other matrices.

1. Reagents:

-

Standard Molybdenum Solution (100 ppm): Prepare from a standard molybdenum salt.

-

This compound Solution (2% w/v): As prepared in Protocol 1.

-

Potassium Thiocyanate (B1210189) Solution (20% w/v): Dissolve 20 g of KSCN in 100 mL of deionized water.

-

Stannous Chloride Solution (10% w/v in HCl): Prepare fresh.

-

Hydrochloric Acid (concentrated).

2. Procedure:

-

Take a suitable aliquot of the wastewater sample.

-

Add concentrated HCl to make the solution approximately 5 M in HCl.

-

Add stannous chloride solution to reduce Mo(VI) to Mo(V).

-

Add potassium thiocyanate solution, followed by the this compound solution.

-

Extract the resulting colored complex into a suitable organic solvent (e.g., chloroform (B151607) or MIBK).

-

Measure the absorbance of the organic phase at the wavelength of maximum absorption (around 470 nm).

-

Quantify the molybdenum concentration using a calibration curve prepared from standard solutions.

Interferences and Mitigation

In spectrophotometric methods using this compound, interference from other metal ions that also form colored complexes can be a significant issue. For example, in the determination of titanium, ions such as iron, vanadium, and molybdenum can interfere. These interferences can often be mitigated by:

-

pH Adjustment: The formation of many metal-diantipyrylmethane complexes is pH-dependent. By carefully controlling the pH, it is possible to selectively form the complex of the target analyte.

-

Masking Agents: The addition of masking agents can prevent interfering ions from reacting with this compound. For instance, thiourea (B124793) can be used to mask copper, and fluoride (B91410) ions can mask iron and titanium.

-

Solvent Extraction: The extractability of different metal-diantipyrylmethane complexes into organic solvents can vary. By choosing an appropriate solvent and controlling the extraction conditions, selective separation can be achieved.

References

Application Notes and Protocols for the Preparation of Diantipyrylmethane Standard Solutions

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Diantipyrylmethane is a sensitive chromogenic reagent widely employed in analytical chemistry for the spectrophotometric determination of various metal ions, most notably titanium (IV).[1] Its ability to form stable, colored complexes with metal ions in acidic media allows for accurate and reproducible quantification.[1] This document provides detailed protocols for the preparation of this compound standard solutions, essential for generating calibration curves and ensuring the accuracy of analytical measurements. The methodologies outlined are intended for use in research, quality control, and drug development settings where precise determination of metal ion concentrations is critical.

Principle of Application